molecular formula C20H18F3N7S B10891738 N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10891738
M. Wt: 445.5 g/mol
InChI Key: MSWKRZVUPKLZBG-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Properties

Molecular Formula

C20H18F3N7S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H18F3N7S/c21-20(22,23)16-10-15(14-6-7-14)30(27-16)12-18-25-26-19(31-18)24-17-8-9-29(28-17)11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,24,26,28)

InChI Key

MSWKRZVUPKLZBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine
  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine

Uniqueness

The uniqueness of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

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